6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole
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Overview
Description
6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core substituted with a chloro group and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the benzoxazole core through a cyclization reaction, followed by the introduction of the chloro substituent via electrophilic aromatic substitution. The diazepane ring is then attached through a nucleophilic substitution reaction, and the cyclopropanesulfonyl group is introduced via sulfonylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler hydrocarbon.
Scientific Research Applications
6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may act by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline
- 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole
Uniqueness
Compared to similar compounds, 6-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole may offer unique properties such as enhanced binding affinity to certain targets or improved stability under specific conditions. These differences can make it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
6-chloro-2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S/c16-11-2-5-13-14(10-11)22-15(17-13)18-6-1-7-19(9-8-18)23(20,21)12-3-4-12/h2,5,10,12H,1,3-4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPYCJMBNNYMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC4=C(O3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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